molecular formula C16H19N3O3S B11635329 N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide

N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide

Cat. No.: B11635329
M. Wt: 333.4 g/mol
InChI Key: MCSOVTHUGWWPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a hydrazinyl group, a phenylpropyl moiety, and a methylbenzenesulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hydrazinyl intermediate: This step involves the reaction of hydrazine with an appropriate precursor to form the hydrazinyl group.

    Attachment of the phenylpropyl moiety: The phenylpropyl group is introduced through a reaction with a suitable phenylpropyl derivative.

    Sulfonamide formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols or amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, reduction may produce alcohols or amines, and substitution can result in various substituted sulfonamides.

Scientific Research Applications

N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase II inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of bicarbonate concentration in biological systems . This interaction is mediated through hydrogen bonding and other non-covalent interactions with key amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase II with high specificity sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H19N3O3S/c1-12-7-9-14(10-8-12)23(21,22)19-15(11-16(20)18-17)13-5-3-2-4-6-13/h2-10,15,19H,11,17H2,1H3,(H,18,20)

InChI Key

MCSOVTHUGWWPEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)NN)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.